molecular formula C9H10N2 B184031 4-Amino-3,5-dimethylbenzonitrile CAS No. 74896-24-5

4-Amino-3,5-dimethylbenzonitrile

Cat. No. B184031
CAS RN: 74896-24-5
M. Wt: 146.19 g/mol
InChI Key: HRWCKMHTQMYUSL-UHFFFAOYSA-N
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Description

4-Amino-3,5-dimethylbenzonitrile is an amino substituted benzonitrile . It is a solid at room temperature .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4-bromo-2,6-dimethylaniline with copper (I) cyanide in NMP at 160°C . Another method involves microwave irradiation at 200°C .


Molecular Structure Analysis

The molecular formula of this compound is C9H10N2 . The InChI key is HRWCKMHTQMYUSL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 146.19 g/mol . It is a solid at room temperature . It has a density of 1.1±0.1 g/cm3, a boiling point of 322.2±30.0 °C at 760 mmHg, and a flash point of 148.7±24.6 °C .

Scientific Research Applications

  • Molecular Structure Analysis : Studies on the structure of 4-Amino-3,5-dimethylbenzonitrile and related compounds like 4-aminobenzonitrile (ABN) and 4-(dimethylamino)benzonitrile (DMABN) revealed insights into the pyramidal character of the amino N atom and its angular displacement from the plane of the phenyl ring (Heine et al., 1994).

  • Excited State Properties : Research on the singlet and triplet excited states of this compound and similar molecules, using electron energy loss spectroscopy and density functional theory, has been conducted to understand the spectroscopic consequences of varying the twist angle of the amino group in these systems (Bulliard et al., 1999).

  • Internal Conversion and Fluorescence : The efficiency of internal conversion and fluorescence properties in solvents like n-hexane has been studied, highlighting the importance of amino group configuration in electronic states (Rückert et al., 2000).

  • Charge-Transfer State Studies : Investigations into the charge-transfer state of this compound in free jets have contributed to understanding its photophysics, particularly the formation of the charge-transfer state and its emission characteristics (Kobayashi et al., 1987).

  • Cluster Studies in Supersonic Jets : The study of clusters of this compound in supersonic jets has provided insights into the photophysical behavior of these molecules, particularly in relation to the formation of excimers (Lommatzsch et al., 1998).

  • Ab Initio Calculations and Jet Studies : Ab initio calculations and supersonic jet studies have been used to determine the ground and excited state geometries of this compound and related compounds, contributing to a deeper understanding of their electronic structures and photophysical behaviors (Lommatzsch & Brutschy, 1998).

  • Anticancer Activity Studies : The compound has also been investigated for its potential anticancer activities. Syntheses of new heterocyclic compounds based on this compound have been explored for their potential in cancer treatment (Metwally et al., 2016).

  • Photoinduced Charge Transfer Mechanisms : A study on the photoinduced intramolecular charge transfer in this compound highlighted a new mechanism involving a πσC≡N* state as an intermediate in the charge transfer process (Zgierski & Lim, 2004).

Safety and Hazards

4-Amino-3,5-dimethylbenzonitrile is harmful if swallowed or inhaled, and it causes skin and eye irritation . It is recommended to avoid contact with skin and eyes, and to use personal protective equipment when handling this compound .

Relevant Papers One relevant paper discusses the structure and crystal packing of 4-aminobenzonitriles and 4-amino-3,5-dimethylbenzonitriles at various temperatures .

properties

IUPAC Name

4-amino-3,5-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10N2/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWCKMHTQMYUSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20299252
Record name 4-amino-3,5-dimethylbenzonitrile
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Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

74896-24-5
Record name 4-Amino-3,5-dimethylbenzonitrile
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Record name 4-amino-3,5-dimethylbenzonitrile
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Record name 4-Amino-3,5-dimethyl-benzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the crystal structure of 4-amino-3,5-dimethylbenzonitrile (HHD) differ from other aminobenzonitriles like 4-aminobenzonitrile (ABN) and 3,5-dimethyl-4-(dimethylamino)benzonitrile (MMD)?

A: While all three compounds exhibit temperature-dependent solid-solid phase transitions, their crystal structures reveal distinct features [, ]. In HHD, hydrogen bonding plays a crucial role, with each amino hydrogen atom linking to cyano nitrogen atoms of two neighboring molecules. This results in a unique layered structure composed of squares and octagons []. In contrast, ABN exhibits hydrogen bonding between an amino hydrogen and a cyano nitrogen of adjacent molecules []. MMD, on the other hand, does not exhibit similar hydrogen bonding patterns. Instead, its crystal structure at 173 K reveals a twisted dimethylamino group and a larger N-phenyl bond length compared to the other aminobenzonitriles [, ].

Q2: What is the significance of the observed twisting of the dimethylamino group in 3,5-dimethyl-4-(dimethylamino)benzonitrile (MMD)?

A: The research on 3,5-dimethyl-4-(methylamino)benzonitrile (MHD) suggests that twisting of the amino group in the ground state is related to efficient internal conversion []. While the provided research on MMD doesn't directly investigate this phenomenon, the observed twisting of the dimethylamino group at 173 K could indicate a similar propensity for internal conversion in MMD. Further investigation into the photophysical properties of MMD would be needed to confirm this.

Q3: The research mentions that all five studied aminobenzonitriles exhibit temperature-dependent solid-solid phase transitions. What is the implication of this observation for potential applications of these compounds?

A: The occurrence of solid-solid phase transitions with temperature variations suggests that the physical and potentially chemical properties of these aminobenzonitriles can change depending on the environmental conditions []. This is a crucial consideration for any potential applications, particularly in fields like material science or pharmaceutical development. Further research is needed to fully characterize these phase transitions and understand their impact on the compounds' properties and potential applications.

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